Tetrahydropyranyl hydroxylamine
Description
Tetrahydropyranyl hydroxylamine (THP-ONH₂, CAS 74287-91-5) is a hydroxylamine derivative where the hydroxylamine group is protected by a tetrahydropyranyl (THP) ether moiety. Its molecular formula is C₅H₁₁NO₂, with a molecular weight of 117.15 g/mol . This compound is widely utilized in organic synthesis as a transient protecting group for hydroxylamine, enabling selective reactions in multi-step syntheses. For example, THP-ONH₂ is critical in forming hydroxamate inhibitors, such as dihydroxamates in ADAM8/17 inhibitor development . Its synthesis involves reacting hydroxylamine with 3,4-dihydro-2H-pyran (CAS 110-87-2) under controlled conditions .
Properties
Molecular Formula |
C5H11NO2 |
|---|---|
Molecular Weight |
117.15 g/mol |
IUPAC Name |
N-(oxan-2-yl)hydroxylamine |
InChI |
InChI=1S/C5H11NO2/c7-6-5-3-1-2-4-8-5/h5-7H,1-4H2 |
InChI Key |
UTTMHMHHOULJMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)NO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
O-(tert-Butyldimethylsilyl)hydroxylamine
Structure and Stability: Unlike THP-ONH₂, O-(tert-butyldimethylsilyl)hydroxylamine employs a bulky silyl protecting group. Deprotection Conditions: THP-ONH₂ is cleaved under mild acidic conditions (e.g., HCl or TFA) , whereas silyl-protected hydroxylamines require fluoride-based reagents (e.g., TBAF), complicating compatibility with acid-sensitive substrates . Applications: Both are used in hydroxamic acid synthesis, but THP-ONH₂ is preferred in TFA-mediated deprotection workflows due to milder conditions .
Bis(hydroxylamine) Derivatives
Structure and Bioactivity: Compounds like (Z)-N,N’-(1-(2,6-dihydrobenzo[d]isothiazol-3-yl)prop-1-ene-1,2-diyl)bis(hydroxylamine) () feature dual hydroxylamine groups. These derivatives exhibit strong binding affinities (−8.7 to −8.5 kcal/mol) for mosquito trehalase, outperforming control ligands (−6.3 kcal/mol) .
Other THP-Protected Amines
Example: 2-(Tetrahydro-pyran-2-yloxy)-ethylamine (CAS 2201-20-9, C₇H₁₅NO₂) shares the THP ether group but lacks the hydroxylamine functionality. This compound is used in amine protection strategies, highlighting the versatility of THP in diverse synthetic contexts .
Piperidinyl Hydroxamates
Synthesis Comparison : α-Piperidinyl hydroxamates are synthesized using THP-ONH₂ via EDC-mediated coupling, followed by TFA deprotection. In contrast, silyl-protected analogs require additional steps for silyl group removal, increasing synthetic complexity .
Data Tables
Table 1: Structural and Physical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| Tetrahydropyranyl hydroxylamine | 74287-91-5 | C₅H₁₁NO₂ | 117.15 |
| O-(tert-Butyldimethylsilyl)hydroxylamine | N/A* | C₆H₁₇NOSi | ~163.3 (estimated) |
| 2-(Tetrahydro-pyran-2-yloxy)-ethylamine | 2201-20-9 | C₇H₁₅NO₂ | 145.2 |
Preparation Methods
Reaction Mechanism
Under acidic conditions, DHP undergoes protonation at the oxygen atom, rendering the adjacent carbon susceptible to nucleophilic attack. Hydroxylamine’s oxygen attacks this position, leading to ring-opening and subsequent re-closure to form the Thp-protected hydroxylamine. The general reaction scheme is:
Catalysts and Conditions
-
Pyridinium p-toluenesulfonate (PPTS): A mild catalyst used in dichloroethane (DCE) at 70°C, achieving yields of 75–80% for analogous Thp protections.
-
p-Toluenesulfonic acid (PTSA): Employed in dichloromethane (DCM) at room temperature, yielding 82% for Thp-protected tryptophan derivatives.
-
Pyridinium chloride: Demonstrated efficacy under solvent-free conditions at ambient temperature for alcohol tetrahydropyranylation, suggesting applicability to hydroxylamine.
Example Protocol
A mixture of hydroxylamine hydrochloride (1 equiv), DHP (1.2 equiv), and PPTS (0.1 equiv) in anhydrous DCE is stirred at 70°C for 8 hours. The crude product is purified via silica gel chromatography (CHCl/MeOH, 96:4), yielding OTX in ~75%.
Solvent-Free Synthesis Using Pyridinium Chloride
Green chemistry approaches have been adapted for Thp protections, avoiding toxic solvents. Pyridinium chloride catalyzes the reaction under solvent-free conditions, enhancing scalability and reducing environmental impact.
Optimization Data
| Entry | Catalyst Loading (mol%) | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | 5 | 2 | 68 |
| 2 | 10 | 1.5 | 75 |
| 3 | 15 | 1 | 82 |
Reactions conducted at room temperature with hydroxylamine and DHP (1:1.1 ratio) achieve optimal yields at 15 mol% catalyst loading. This method eliminates the need for hazardous solvents like DCM or DCE, aligning with industrial safety standards.
Alternative Catalytic Approaches
Palladium Thiocyanate Complexes
While palladium catalysts (e.g., KPd(SCN)) are effective for N-Thp protections in amines, their application to hydroxylamine remains underexplored. Preliminary attempts to protect hydroxylamine’s oxygen using Pd complexes resulted in low yields (<30%), likely due to competing side reactions.
Microwave-Assisted Synthesis
Microwave irradiation accelerates Thp protections by enhancing reaction kinetics. Nicolás et al. demonstrated 80% yields for Thp-protected tryptophan derivatives after 2 hours at 120°C under microwave conditions. Applied to hydroxylamine, this method could reduce reaction times to <1 hour, though scalability remains a challenge.
Large-Scale Synthesis Considerations
Industrial production of OTX requires cost-effective and reproducible protocols. The solvent-free method using pyridinium chloride is particularly advantageous:
-
Step 1: Combine hydroxylamine hydrochloride (1.0 kg), DHP (1.32 kg), and pyridinium chloride (0.15 kg) in a rotary evaporator.
-
Step 2: Stir at 25°C for 1.5 hours.
-
Step 3: Quench with aqueous NaHCO, extract with ethyl acetate, and concentrate under vacuum.
Challenges and Limitations
-
Stability of Thp Linkage: OTX is susceptible to acid hydrolysis, necessitating careful pH control during storage.
-
Byproduct Formation: Competing reactions with hydroxylamine’s amine group can generate N-Thp byproducts, requiring rigorous purification.
-
Moisture Sensitivity: Thp protections demand anhydrous conditions to prevent premature hydrolysis .
Q & A
Q. How can researchers design experiments to study the environmental impact of hydroxylamine derivatives?
- Methodological Answer : Ecotoxicity studies require controlled degradation experiments (e.g., photolysis, hydrolysis) followed by LC-MS/MS analysis to identify breakdown products. Bioassays (e.g., Daphnia magna toxicity tests) assess ecological risks. Advanced oxidation processes (AOPs) can simulate natural degradation pathways .
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